molecular formula C21H16ClN3O3S2 B2560175 N-(6-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide CAS No. 886937-31-1

N-(6-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2560175
CAS No.: 886937-31-1
M. Wt: 457.95
InChI Key: RXRICDOESAIETR-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is a synthetic benzamide derivative featuring a benzothiazole core substituted with a chlorine atom at the 6-position, a methanesulfonyl group at the 2-position of the benzamide ring, and a pyridin-2-ylmethyl moiety. Its synthesis likely involves amidation and sulfonylation steps, as inferred from analogous pathways in related compounds .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S2/c1-30(27,28)19-8-3-2-7-16(19)20(26)25(13-15-6-4-5-11-23-15)21-24-17-10-9-14(22)12-18(17)29-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRICDOESAIETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps. One common method includes the reaction of 6-chloro-1,3-benzothiazole with a suitable sulfonyl chloride in the presence of a base to form the sulfonyl derivative. This intermediate is then reacted with a pyridine derivative under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzothiazole compounds .

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.

    Medicine: Research has indicated its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent patterns, molecular weight, and synthesis methods. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Molecular Weight (g/mol) Synthesis Method Notable Properties
Target Compound : N-(6-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide 6-chloro-benzothiazole, 2-methanesulfonyl-benzamide, pyridin-2-ylmethyl group ~450 (estimated) Likely multi-step amidation/sulfonylation (inferred) High polarity due to sulfonyl and pyridine groups; potential for hydrogen bonding
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (from P. guineense) 4,5-dichloro-benzothiazole, 3,5-dimethoxybenzamide Higher than target (exact value unspecified) Natural isolation (plant-derived) Highest molecular weight in its class; notable retention time in chromatography
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide (CAS 6265-71-0) 6-fluoro-benzothiazole, piperidinyl-sulfonyl group ~435 (estimated) Synthetic (commercial availability) Enhanced lipophilicity from fluorine; sulfonyl-piperidine may improve solubility
N-(pyridin-2-yl)-benzamide derivatives Pyridin-2-yl group directly attached to benzamide Variable (~200–350) Catalyzed by Fe2Ni-BDC metal–organic framework Efficient synthesis via heterogeneous catalysis; recyclable catalyst

Key Observations:

The methanesulfonyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the 3,5-dimethoxybenzamide substituents in the P. guineense-derived analog, which are electron-donating .

Synthetic Accessibility :

  • The target compound’s synthesis is inferred to require complex multi-step procedures, whereas N-(pyridin-2-yl)-benzamide derivatives are efficiently synthesized using Fe2Ni-BDC catalysts under ambient conditions .
  • Heterogeneous catalysts like Fe2Ni-BDC offer advantages in scalability and reusability compared to traditional methods for benzothiazole-containing compounds .

Biological Implications: The pyridin-2-ylmethyl group in the target compound may enhance blood-brain barrier penetration compared to simpler pyridin-2-yl derivatives . Natural analogs like N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide from P.

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is a compound that has garnered attention in medicinal chemistry and biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the benzothiazole family, characterized by a heterocyclic structure containing both sulfur and nitrogen. The presence of a chloro group at the 6th position and a methanesulfonamide group enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory pathways or microbial resistance.
  • Receptor Modulation : The compound could potentially interact with various receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds in the benzothiazole family exhibit antimicrobial activity. This compound has been studied for its potential effectiveness against various bacterial strains.

Microorganism Activity Reference
Escherichia coliModerate inhibition
Staphylococcus aureusSignificant inhibition
Candida albicansLow inhibition

Anti-inflammatory Effects

Studies have shown that benzothiazole derivatives can possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs).

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study published in 2021 demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus, suggesting its potential use in treating skin infections caused by this pathogen.
  • Investigation of Anti-inflammatory Mechanisms :
    • Research highlighted that similar benzothiazole derivatives reduced inflammation in animal models by inhibiting COX enzymes, indicating a possible pathway for therapeutic applications in inflammatory diseases .
  • Synergistic Effects :
    • A recent study explored the synergistic effects of this compound when combined with conventional antibiotics, revealing enhanced efficacy against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(6-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, amide coupling, and sulfonylation. Key steps include:

  • Use of polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity in benzothiazole formation .
  • Catalytic agents like triethylamine or DMAP for efficient amide bond formation between benzothiazole and pyridylmethylamine derivatives .
  • Controlled temperature (60–80°C) to avoid side reactions during methanesulfonyl group introduction .
  • Purification via column chromatography or recrystallization (e.g., DMSO/water mixtures) to isolate high-purity products .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S=O stretch at ~1350 cm⁻¹) .
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridylmethyl protons at δ 4.5–5.0 ppm, benzothiazole aromatic protons) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain in the benzamide moiety .

Q. How can researchers assess the preliminary biological activity of this compound, such as antimicrobial or enzyme-inhibitory effects?

  • Methodological Answer :

  • Antimicrobial Assays : Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi, with ciprofloxacin as a positive control .
  • Enzyme Inhibition : Kinetic assays (e.g., fluorometric or colorimetric) targeting kinases or proteases, measuring IC₅₀ values .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions between computational docking predictions and experimental bioactivity data?

  • Methodological Answer :

  • Validation via Mutagenesis : Modify target protein residues (e.g., ATP-binding pocket) to test docking-predicted interactions .
  • Binding Affinity Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding constants and compare with docking scores .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to assess stability of predicted binding poses .

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing byproducts?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading, temperature) and identify optimal conditions .
  • In Situ Monitoring : HPLC or FTIR tracks reaction progress and intermediate stability .
  • Byproduct Analysis : LC-MS identifies impurities (e.g., unreacted benzothiazole intermediates), guiding recrystallization or chromatography adjustments .

Q. What computational methods are suitable for elucidating the structure-activity relationship (SAR) of derivatives of this compound?

  • Methodological Answer :

  • QSAR Modeling : Use descriptors (e.g., logP, polar surface area) to correlate structural features (e.g., methanesulfonyl group) with bioactivity .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bond acceptors in the pyridyl group) using software like Schrödinger Phase .
  • Free Energy Perturbation (FEP) : Predict affinity changes for analogs with modified substituents (e.g., chloro to fluoro substitutions) .

Q. How should stability studies be designed to evaluate the compound’s degradation under varying pH, temperature, and light conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic/basic conditions (pH 1–13), heat (40–80°C), and UV light, then monitor degradation via HPLC-MS .
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius equations for accelerated aging predictions .
  • Excipient Compatibility : Test stability in formulation matrices (e.g., PEG 400, cyclodextrins) to identify stabilizing agents .

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